N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine
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Overview
Description
N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole ring, which is a common structural motif in many biologically active molecules, and a dimethylamino propyl group that enhances its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine typically involves the reaction of 5-methoxy-2-aminobenzothiazole with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the dimethylamino propyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagent used.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzothiazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine involves its interaction with various molecular targets. The benzothiazole ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the dimethylamino propyl group can interact with cellular membranes, affecting membrane fluidity and permeability. These interactions can lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
- N-[3-(dimethylamino)propyl]benzothiazol-2-amine
- 5-methoxy-1,3-benzothiazol-2-amine
- N-[3-(dimethylamino)propyl]-1,3-benzothiazol-2-amine
Comparison: N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine is unique due to the presence of both the methoxy group and the dimethylamino propyl group. The methoxy group enhances its solubility and potential interactions with biological targets, while the dimethylamino propyl group increases its reactivity and versatility in chemical reactions. This combination of functional groups makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-16(2)8-4-7-14-13-15-11-9-10(17-3)5-6-12(11)18-13/h5-6,9H,4,7-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVVHERCODAQQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC2=C(S1)C=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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